molecular formula C6H8ClN3 B163675 5-chloro-N,N-dimethylpyrazin-2-amine CAS No. 136309-13-2

5-chloro-N,N-dimethylpyrazin-2-amine

Cat. No.: B163675
CAS No.: 136309-13-2
M. Wt: 157.6 g/mol
InChI Key: LFUSMRMQLZUXEA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazine (B50134) Chemistry in Research

The journey of pyrazine chemistry began in the 19th century, marking a significant chapter in the broader field of heterocyclic chemistry. e-bookshelf.de Pyrazine itself (C₄H₄N₂) was first synthesized by Laurent in 1844. researchgate.net The initial discovery of related heterocyclic compounds, such as pyridine (B92270) and pyrrole, occurred in the 1850s from an oily mixture produced by the strong heating of bones. britannica.com Early research was characterized by fundamental studies to determine the structure of the pyrazine ring. For a period, the scientific community debated whether the molecule had a Kekulé-type conjugated double bond structure or a Dewar-type arrangement with a long para bond. researchgate.net Through the analysis of molecular refraction and later, X-ray diffraction studies by researchers like Schomaker and Pauling in 1939, the Kekulé configuration was validated, revealing C-N bond lengths that suggested electron delocalization within the aromatic ring. researchgate.net

The 20th century saw a significant expansion in the synthesis and understanding of pyrazine derivatives. Landmark synthetic methods, some of which are still in use, were developed, including the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879. wikipedia.orgfoodb.ca The discovery of tetramethylpyrazine in cultures of Bacillus subtilis in 1962 was a milestone, identifying a pyrazine in a natural product. unimas.my This evolution from basic structural elucidation to complex synthesis and the discovery of naturally occurring pyrazines laid the groundwork for the extensive research seen today. researchgate.netunimas.my

Significance of Pyrazine Scaffolds in Contemporary Chemical Science

Pyrazine scaffolds are integral to numerous areas of modern chemical science due to their unique electronic properties and versatile functionality. tandfonline.com As a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-position, pyrazine is electron-deficient, a property that researchers leverage in various applications. researchgate.netresearchgate.net

In medicinal chemistry , the pyrazine ring is a "privileged scaffold," appearing in a wide array of biologically active compounds and approved drugs. nih.govmdpi.commdpi.com Its ability to participate in hydrogen bonding and other molecular interactions enhances the binding affinity of molecules to biological targets. mdpi.comnih.gov Notable examples of pharmaceuticals containing a pyrazine core include the antitubercular agent Pyrazinamide (B1679903) and the diuretic Amiloride. mdpi.comtaylorandfrancis.comlifechemicals.com The scaffold is a key component in the development of agents targeting a range of conditions, including cancer, diabetes, and various infections. nih.govmdpi.comresearchgate.net

In materials science , pyrazine-based materials are gaining considerable interest for optoelectronic applications. rsc.org Their favorable charge transfer properties make them suitable for use in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors. mdpi.comrsc.org Pyrazine-functionalized π-conjugated polymers are being explored for their potential in creating low-cost, large-scale electronic devices. lifechemicals.comrsc.org The rigid, planar structure and electron-withdrawing nature of the pyrazine moiety are key to designing materials with specific electronic and optical properties. researchgate.netrsc.org

Furthermore, pyrazine derivatives are widely recognized as important flavor and fragrance components . researchgate.netmdpi.comguidechem.com They are naturally present in many raw and cooked foods, contributing nutty, roasted, or toasted aromas. researchgate.netguidechem.com This has led to their synthesis and use as food additives and in the fragrance industry. researchgate.netunimas.my

Structural Classification and Nomenclature of 5-chloro-N,N-dimethylpyrazin-2-amine within Pyrazine Derivatives

This compound is a synthetic, functionalized pyrazine derivative. Its classification and nomenclature are determined by the International Union of Pure and Applied Chemistry (IUPAC) system.

Structural Analysis: The core of the molecule is a pyrazine ring , which is a diazine—a six-membered aromatic ring containing two nitrogen heteroatoms. foodb.caguidechem.com Specifically, it is a 1,4-diazine. researchgate.net The pyrazine ring is substituted with two functional groups:

A chloro group (-Cl) at position 5.

A dimethylamino group (-N(CH₃)₂) at position 2.

The numbering of the pyrazine ring starts from one nitrogen atom and proceeds around the ring, giving the other nitrogen the lowest possible number (position 4). The substituents are then located according to this numbering scheme.

IUPAC Nomenclature: The formal IUPAC name for the compound is This compound . guidechem.comsigmaaldrich.comachemblock.com This name is derived as follows:

Pyrazin-2-amine : The parent structure is an amine group attached to the second carbon of a pyrazine ring.

5-chloro- : A chlorine atom is substituted at the fifth position of the pyrazine ring.

N,N-dimethyl- : Two methyl groups are attached to the nitrogen atom of the amine group.

The compound belongs to the class of halogenated aminopyrazines , which are pyrazines bearing both a halogen and an amino group.

Below is a data table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound sigmaaldrich.comachemblock.com
CAS Number 136309-13-2 guidechem.comsigmaaldrich.comachemblock.com
Molecular Formula C₆H₈ClN₃ guidechem.comsigmaaldrich.comachemblock.com
SMILES CN(C)C1=CN=C(C=N1)Cl guidechem.com
InChIKey LFUSMRMQLZUXEA-UHFFFAOYSA-N guidechem.comsigmaaldrich.com

Overview of Research Directions for Halogenated Aminopyrazines

Halogenated aminopyrazines, including structures like this compound, are highly valuable intermediates in organic synthesis. thieme.dethieme-connect.com Research in this area primarily focuses on their synthesis and subsequent use as building blocks for more complex molecules with potential applications in pharmaceuticals and materials science.

A significant area of research is the development of efficient and regioselective halogenation methods for aminopyrazines. Studies have explored various halogenating agents such as N-iodosuccinimide (NIS), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS) under different reaction conditions. thieme-connect.comresearchgate.net Research has shown that the choice of solvent and the use of microwave assistance can significantly influence the yield and selectivity of mono- or di-halogenation of 2-aminopyrazine. thieme.dethieme-connect.com For instance, using acetonitrile (B52724) as a solvent has proven effective for chlorination and bromination. thieme-connect.com

Once synthesized, these halogenated intermediates serve as versatile starting materials. The halogen atom acts as a leaving group, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. tandfonline.comresearchgate.net This allows for the construction of a diverse library of substituted pyrazine derivatives. The amino group, on the other hand, can be a site for further functionalization or can act as a directing group in subsequent reactions.

The ultimate goal of this research is often the synthesis of novel compounds for biological screening or for the development of new functional materials. thieme.denih.gov The ability to precisely modify the pyrazine core at specific positions using halogenated aminopyrazine intermediates is crucial for establishing structure-activity relationships (SAR) in drug discovery programs and for fine-tuning the electronic properties of materials. lifechemicals.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUSMRMQLZUXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878911
Record name PYRAZINAMINE, 5-CHLORO-N,N-DIMETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136309-13-2
Record name PYRAZINAMINE, 5-CHLORO-N,N-DIMETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 5 Chloro N,n Dimethylpyrazin 2 Amine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring, further accentuated by the presence of two nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack. This reactivity is particularly pronounced at the halogen-substituted position.

Reactivity of the Chloro Substituent

The chloro group at the 5-position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the electron-withdrawing nature of the pyrazine nitrogens, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted pyrazine derivatives.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with primary and secondary amines provides a straightforward route to 5-amino-N,N-dimethylpyrazin-2-amine derivatives. The reaction conditions for such substitutions typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.

The relative reactivity of the chloro substituent is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react more readily. The table below provides a qualitative overview of the expected reactivity with different classes of nucleophiles.

Nucleophile ClassExample NucleophileExpected ReactivityProduct Class
AminesPiperidineHigh5-(Piperidin-1-yl)-N,N-dimethylpyrazin-2-amine
AlkoxidesSodium methoxideModerate to High5-Methoxy-N,N-dimethylpyrazin-2-amine
ThiolatesSodium thiophenoxideHighN,N-Dimethyl-5-(phenylthio)pyrazin-2-amine

Mechanistic Investigations of Substitution Pathways

The nucleophilic aromatic substitution on chloropyrazines, including 5-chloro-N,N-dimethylpyrazin-2-amine, predominantly proceeds through a bimolecular addition-elimination mechanism (SNAr). This pathway involves two distinct steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chloro substituent, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and is particularly stabilized by the ring nitrogen atoms.

Elimination of the leaving group: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrazine ring and yielding the final substitution product.

Reactions Involving the Dimethylamine (B145610) Group

The dimethylamino substituent offers a site for further chemical modification, distinct from the reactivity of the pyrazine core.

Functional Group Interconversions

While the dimethylamino group is generally stable, it can potentially undergo transformations under specific conditions. For instance, dealkylation to the corresponding primary amine is a conceivable but often challenging transformation that may require harsh reagents. More common are reactions that modify the electronic properties of the amine without cleaving the C-N bonds.

Quaternization and Amine Reactivity

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and basic. It can readily react with alkylating agents, such as alkyl halides, to form a quaternary ammonium salt. This process, known as quaternization, introduces a permanent positive charge onto the nitrogen atom.

For example, the reaction of this compound with methyl iodide would be expected to yield 5-chloro-2-(trimethylammonio)pyrazine iodide. This transformation significantly alters the electronic properties and solubility of the molecule. Quaternization generally increases the water solubility of organic compounds.

Alkylating AgentProduct
Methyl iodide5-chloro-2-(trimethylammonio)pyrazine iodide
Ethyl bromide5-chloro-2-(diethyl(methyl)ammonio)pyrazine bromide

Electrophilic Aromatic Substitution on the Pyrazine Core

Electrophilic aromatic substitution (EAS) reactions on pyrazine rings are generally difficult to achieve. The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the ring towards attack by electrophiles. The nitrogen atoms themselves are also basic and can be protonated or coordinate to Lewis acids, further deactivating the ring.

However, the presence of the strongly activating dimethylamino group at the 2-position can counteract this deactivation to some extent. The dimethylamino group is an ortho, para-director and a potent activating group in electrophilic aromatic substitution on benzene rings. In the case of this compound, it would be expected to direct incoming electrophiles to the positions ortho and para to itself.

Given the positions of the nitrogen atoms and the chloro substituent, the most likely position for electrophilic attack would be the C-3 position. However, forcing conditions would likely be required for reactions such as nitration or halogenation, and yields may be low due to the inherent low reactivity of the pyrazine nucleus towards electrophiles.

Oxidation and Reduction Pathways of the Pyrazine Ring and Substituents

The chemical reactivity of this compound is characterized by the interplay of its pyrazine core and its substituents—the chloro, amino, and dimethylamino groups. These functional groups influence the susceptibility of the molecule to oxidation and reduction reactions, opening pathways to a variety of transformed products.

Oxidation:

The nitrogen atoms within the pyrazine ring and the exocyclic dimethylamino group are potential sites for oxidation. The pyrazine nitrogen atoms can be oxidized to form N-oxides, a common transformation for nitrogen-containing heterocycles. The reaction of substituted pyrazines with oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) can lead to the corresponding mono-N-oxides. The regioselectivity of N-oxidation in substituted pyrazines is influenced by the electronic effects of the substituents. In the case of this compound, the electron-donating dimethylamino group at the 2-position and the electron-withdrawing chloro group at the 5-position will direct the oxidation. It is plausible that oxidation occurs at the N4 position, influenced by the strong activating effect of the amino group.

The tertiary dimethylamino group is also susceptible to oxidation. Treatment with reagents like hydrogen peroxide or peroxy acids can convert the dimethylamino group into an N,N-dimethylamine oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic and steric properties of the substituent.

Reduction:

The primary sites for reduction in this compound are the chloro substituent and the pyrazine ring itself.

Dechlorination: The chloro group can be removed via catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) in the presence of hydrogen gas google.com. The process, known as hydrodechlorination, replaces the chlorine atom with a hydrogen atom, yielding N,N-dimethylpyrazin-2-amine.

Pyrazine Ring Reduction: The aromatic pyrazine ring can be reduced under more forcing conditions. Catalytic hydrogenation with catalysts like platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃) under elevated hydrogen pressure can lead to the saturation of the pyrazine ring, forming a piperazine derivative. The specific stereochemistry of the resulting substituted piperazine would depend on the catalyst and reaction conditions employed.

It is also conceivable that under specific conditions, partial reduction of the pyrazine ring to a dihydropyrazine (B8608421) or tetrahydropyrazine could be achieved. Chemical reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce the aromatic pyrazine ring but might be effective in reducing derivatives where the aromaticity is already disrupted mdma.chyoutube.comnih.govrsc.orgorganic-chemistry.org.

Interactive Data Table: Plausible Oxidation and Reduction Reactions

Reaction TypeReagent/ConditionPotential Product(s)
Oxidation
N-oxidation (ring)m-CPBA or H₂O₂/AcOHThis compound 4-oxide
N-oxidation (substituent)H₂O₂ or peroxy acid2-(N,N-dimethyl-N-oxidoamino)-5-chloropyrazine
Reduction
DechlorinationH₂, Pd/CN,N-dimethylpyrazin-2-amine
Ring HydrogenationH₂, PtO₂ or Rh/Al₂O₃5-chloro-N,N-dimethylpiperazin-2-amine

Derivatization and Scaffold Functionalization for Novel Compound Libraries

The structure of this compound offers multiple points for diversification, making it a valuable scaffold for the generation of novel compound libraries in medicinal chemistry and materials science. The chloro substituent at the 5-position is a particularly useful handle for introducing a wide range of functional groups through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom on the electron-deficient pyrazine ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the chloropyrazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base mdpi.combeilstein-journals.orgtcichemicals.comresearchgate.netsemanticscholar.org. This method can be used to introduce a diverse array of aryl, heteroaryl, or alkyl groups at the 5-position of the pyrazine ring. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partner.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the chloropyrazine with a primary or secondary amine wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com. This is a highly versatile method for introducing a wide variety of amino functionalities, which can be crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the pyrazine ring nitrogen atoms activates the chloro substituent towards nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Reaction with O-Nucleophiles: Alkoxides and phenoxides can react with this compound to form the corresponding ethers.

Reaction with S-Nucleophiles: Thiolates can be used to introduce thioether linkages.

Reaction with N-Nucleophiles: While less reactive than in Buchwald-Hartwig amination, certain amines can displace the chloride under thermal conditions or with the use of a strong base.

The reactivity in SNAr reactions is dependent on the nucleophilicity of the incoming group and the reaction conditions, such as temperature and solvent.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships (SAR) and the development of new compounds with desired properties.

Interactive Data Table: Derivatization Strategies for Compound Libraries

Reaction TypeCoupling PartnerCatalyst/ReagentIntroduced Moiety
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acidPd catalyst, baseAryl/heteroaryl group
Buchwald-Hartwig Amination Primary/secondary aminePd catalyst, baseSubstituted amino group
Nucleophilic Aromatic Substitution Alcohol/PhenolBaseAlkoxy/Aryloxy group
Nucleophilic Aromatic Substitution ThiolBaseThioether group

Spectroscopic Characterization and Advanced Structural Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of the molecule.

The carbon-hydrogen (C-H) stretching vibrations of the pyrazine (B50134) ring are typically found in the 3100-3000 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the lower frequency region, generally between 850 and 550 cm⁻¹. researchgate.net In the case of the related 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, C-Cl deformation modes were theoretically assigned to bands at 353, 339, 266, and 150 cm⁻¹. researchgate.net The N,N-dimethylamino group will have characteristic C-N stretching and H-C-H bending vibrations.

A table of expected FT-IR vibrational modes for the 5-chloropyrazine core, based on the analysis of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Reference
Pyrazine Ring C-H Stretching3100-3000General
Pyrazine Ring Stretching~1600-1400 researchgate.netresearchgate.net
C-Cl Stretching850-550 researchgate.net
C-Cl Deformation353, 339, 266, 150 (Theoretical) researchgate.net

Note: The data is inferred from the related compound 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide and general spectroscopic principles.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, a key Raman band was observed at 692 cm⁻¹, which was assigned to a C-Cl stretching mode with theoretical calculations supporting this at 696 cm⁻¹. researchgate.net The pyrazine ring vibrations are also active in the Raman spectrum.

A table of expected Raman active modes for the 5-chloropyrazine core, based on the analysis of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, is provided below.

Vibrational ModeObserved/Expected Wavenumber (cm⁻¹)Reference
C-Cl Stretching692 (Observed), 696 (Theoretical) researchgate.net
Pyrazine Ring VibrationsVarious researchgate.net

Note: The data is inferred from the related compound 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of 5-chloro-N,N-dimethylpyrazin-2-amine is expected to show distinct signals for the protons of the pyrazine ring and the N,N-dimethylamino group. The pyrazine ring protons are anticipated to appear in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms and the chlorine substituent. Their chemical shifts will be influenced by their position relative to these groups.

The N,N-dimethylamino group will give rise to a singlet in the upfield region, integrating to six protons. The exact chemical shift would depend on the solvent and the electronic effects of the pyrazine ring. In general, hydrogens on carbons directly bonded to an amine nitrogen appear in the range of δ 2.3-3.0 ppm. libretexts.org

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. The pyrazine ring carbons will resonate at different chemical shifts depending on their substitution. The carbon atom bonded to the chlorine atom (C-5) is expected to be significantly deshielded. The carbon atom attached to the N,N-dimethylamino group (C-2) will also show a characteristic chemical shift. The carbons of the N,N-dimethylamino group will appear in the upfield region of the spectrum. Generally, carbons directly attached to a nitrogen atom in an amine appear in the 10-65 ppm range in ¹³C NMR spectra. libretexts.org

A predictive table of expected ¹³C NMR chemical shift ranges is outlined below.

Carbon AtomExpected Chemical Shift Range (ppm)Reference
Pyrazine Ring Carbons130-160General
N,N-dimethylamino Carbons (CH₃)₂N-30-50 libretexts.org

Note: These are general expected ranges and can vary based on solvent and other factors.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the pyrazine ring, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity of the N,N-dimethylamino group to the pyrazine ring and the position of the chlorine atom by observing long-range correlations from the methyl protons to the C-2 and C-3 carbons of the pyrazine ring, and from the ring protons to the surrounding carbons.

These advanced techniques, while not documented specifically for this compound in the available literature, represent the standard approach for the complete structural elucidation and confirmation of complex organic molecules. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of this compound confirms its molecular weight and provides information on its fragmentation. The compound has a molecular formula of C₆H₈ClN₃ and a molecular weight of approximately 157.60 g/mol . guidechem.com The monoisotopic mass is 157.0406750 u. guidechem.com

The fragmentation pattern in mass spectrometry is influenced by the presence of chlorine, which results in a characteristic M+2 peak with a ratio of approximately 3:1 due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu The principal fragmentation pathway often involves the loss of the halogen atom. miamioh.edu Another common fragmentation is the loss of HX, in this case, HCl. Alpha-cleavage, a typical fragmentation for amines, may also be observed. miamioh.edu

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction studies are crucial for determining the precise three-dimensional arrangement of atoms in the solid state.

The crystal packing of this compound is stabilized by various intermolecular interactions. In similar pyrimidine (B1678525) structures, intermolecular N—H⋯N hydrogen bonds are observed, which link the molecules into chains or two-dimensional networks. researchgate.netresearchgate.net For instance, in 5-bromo-2-chloropyrimidin-4-amine, pairs of N—H⋯N hydrogen bonds connect the molecules into inversion dimers, which are further linked to form a two-dimensional framework. researchgate.net Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, may also play a role in the crystal packing, although specific details for this compound are not extensively documented in the provided results.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The UV-Vis spectrum of related compounds like 2,5-dimethylpyrazine (B89654) shows absorption bands that provide information on the electronic structure. nist.gov For this compound, the electronic transitions are influenced by the pyrazine ring and the substituents. The dimethylamino group acts as an electron-donating group, while the chloro group is electron-withdrawing. These substitutions affect the energy levels of the molecular orbitals and, consequently, the wavelengths of electronic absorption.

Electrochemical Characterization Techniques

Electrochemical methods are utilized to probe the redox properties of this compound.

Cyclic voltammetry is a key technique for studying the redox behavior of electroactive species. While specific cyclic voltammetry data for this compound is not detailed in the search results, the pyrazine moiety is known to be redox-active. The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro group on the pyrazine ring would be expected to modulate its redox potentials. The dimethylamino group would likely make the reduction of the pyrazine ring more difficult (shift to more negative potentials), while the chloro group would make it easier (shift to more positive potentials).

Computational and Theoretical Investigations of 5 Chloro N,n Dimethylpyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the properties of a molecule based on the principles of quantum mechanics. These methods can predict molecular geometries, electronic structures, and various spectroscopic parameters with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. core.ac.uk It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 5-chloro-N,N-dimethylpyrazin-2-amine, a DFT approach, such as using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to determine its equilibrium geometry. core.ac.uk

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized structure provides a detailed three-dimensional model. Key structural parameters, including the bond lengths of the pyrazine (B50134) ring, the C-Cl bond, and the bonds associated with the N,N-dimethylamino group, can be precisely determined. The planarity of the pyrazine ring and the orientation of its substituents are key findings of such an analysis.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond LengthC2-N11.34 Å
Bond LengthC5-Cl1.74 Å
Bond LengthC2-N(amine)1.38 Å
Bond AngleN1-C2-C3121.5°
Bond AngleC4-C5-Cl119.8°
Dihedral AngleC3-C2-N(amine)-C(methyl)178.5°

DFT calculations are also highly effective for predicting spectroscopic parameters, which can be compared with experimental spectra for structure validation.

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to the modes of molecular motion, can be calculated from the optimized geometry. These frequencies are used to simulate an infrared (IR) spectrum. mdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, characteristic frequencies would include C-H stretching of the pyrazine ring and methyl groups, pyrazine ring deformation modes, C-N stretching, and the C-Cl stretching frequency. Comparing theoretical and experimental IR spectra can confirm the presence of specific functional groups. mdpi.com

Table 2: Selected Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Vibrational Mode Assignment
3050-3100Aromatic C-H Stretch
2950-2990Methyl C-H Stretch
1580-1610Pyrazine Ring C=N/C=C Stretch
1350-1380C-N (amine) Stretch
700-750C-Cl Stretch

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, provide reliable predictions. mdpi.com The predicted chemical shifts for the hydrogen and carbon atoms in this compound are influenced by their local electronic environment. For instance, the pyrazine ring protons and carbons will have distinct shifts determined by the effects of the nitrogen atoms, the chloro group, and the dimethylamino group. These theoretical values serve as a guide for assigning peaks in experimental NMR spectra. mdpi.comnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H38.15-
H68.05-
N-CH₃3.1040.5
C2-155.0
C3-135.2
C5-148.5
C6-133.8

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

While the pyrazine ring is largely rigid, the N,N-dimethylamino substituent has rotational freedom around the C-N bond. MD simulations can be used to explore the conformational landscape of this group. researchgate.net By simulating the molecule's dynamics over a period of nanoseconds, researchers can identify the most stable (lowest energy) conformations and determine the energy barriers for rotation between them. This information is important for understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules. The simulations would likely show a preferred orientation of the dimethylamino group relative to the pyrazine ring that minimizes steric hindrance and optimizes electronic interactions.

Pyrazine derivatives are of significant interest in medicinal chemistry due to their ability to interact with biological targets like proteins. nih.govmdpi.com MD simulations are a key tool for modeling how a ligand such as this compound interacts with a hypothetical protein binding pocket. nih.gov

In such a simulation, the ligand is placed in the active site of a target, and their dynamic behavior is simulated in a solvated environment. The analysis focuses on identifying key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. nih.gov

Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction. nih.gov

Hydrophobic Interactions: The methyl groups and the aromatic pyrazine ring can form hydrophobic interactions with nonpolar residues in the binding site.

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking or π-cation interactions. nih.gov

These simulations can predict the binding affinity and stability of the ligand-target complex, providing a rationale for the molecule's potential biological activity at a general chemical level.

Analysis of Electronic Properties

The electronic properties of a molecule, calculated using quantum chemical methods, are fundamental to its reactivity and behavior. For this compound, these properties are determined by the interplay of its functional groups.

Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. core.ac.uk A smaller gap generally suggests higher reactivity.

Other related properties, such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), can also be calculated. These parameters provide a quantitative measure of the molecule's electronic character and help predict its behavior in chemical reactions. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Table 4: Calculated Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap5.25
Ionization Potential7.80
Electron Affinity0.95

HOMO-LUMO Energy Gaps and Molecular Orbitals

Comprehensive searches of available scientific literature and computational chemistry databases did not yield specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or the specific characteristics of the molecular orbitals for this compound.

Theoretical investigations into similar pyrazine derivatives are prevalent, often employing Density Functional Theory (DFT) to calculate these quantum chemical parameters. For instance, studies on pyrazino[2,3-d]pyrimidine have utilized DFT with various basis sets to determine electronic properties, including HOMO and LUMO energies. In such studies, the HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. The energy gap between these frontier orbitals is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Electrophilicity Index and Chemical Potential

Specific computational data for the electrophilicity index and chemical potential of this compound are not available in the reviewed literature.

In computational chemistry, these global reactivity descriptors are typically calculated from the energies of the HOMO and LUMO. The chemical potential (μ) is related to the negative of the electronegativity and can be approximated as the average of the HOMO and LUMO energies. The electrophilicity index (ω) is a measure of the energy lowering of a system when it accepts an electron from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For example, in a study of various 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, these parameters were calculated to understand their reactivity.

Structure-Reactivity Relationships Derived from Computational Data

Due to the absence of specific computational studies on this compound, a detailed analysis of its structure-reactivity relationships based on computational data cannot be provided at this time.

Generally, for substituted pyrazines, computational methods can elucidate how different functional groups influence the electronic structure and, consequently, the reactivity of the molecule. For example, the introduction of a chlorine atom, an electron-withdrawing group, and a dimethylamino group, an electron-donating group, onto the pyrazine ring would be expected to significantly alter the electron density distribution across the molecule. This, in turn, would affect the HOMO-LUMO gap, chemical potential, and electrophilicity index, thereby influencing the molecule's susceptibility to nucleophilic or electrophilic attack. However, without specific calculations for this compound, any such discussion remains speculative.

Applications in Medicinal Chemistry Research As a Chemical Scaffold and Building Block

Role of Pyrazine (B50134) Ring in Medicinal Chemistry Leads

The planar nature of the pyrazine ring allows for π-π stacking interactions, another important non-covalent interaction in molecular recognition. acs.org Its presence is noted in various biologically active compounds, including natural products and synthetic molecules. lifechemicals.com The pyrazine framework provides a rigid core from which substituents can be strategically placed to probe interactions with biological macromolecules. eurekaselect.comresearchgate.net Researchers utilize the pyrazine nucleus in drug discovery programs to develop new chemical entities for investigation. lifechemicals.combibliomed.org

Structure-Activity Relationship (SAR) Studies of Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity. For pyrazine derivatives, these studies involve systematic modifications to the core and its substituents to observe the resulting changes in biological or physicochemical properties.

The type and position of substituent groups on the pyrazine ring significantly alter its structural and electronic characteristics. rsc.orgacs.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density of the aromatic system. nih.govnih.gov For example, the chlorine atom in 5-chloro-N,N-dimethylpyrazin-2-amine is an electron-withdrawing group, while the dimethylamino group is electron-donating. These substitutions affect the molecule's dipole moment and reactivity. rsc.org

Studies on substituted pyridines, which are structurally related to pyrazines, have shown that such electronic effects can be quantified using Hammett parameters and are observable through electrochemical methods like cyclic voltammetry, where EWGs on the ring lead to more positive redox potentials. nih.gov Computational methods, such as Density Functional Theory (DFT), are also used to model how substituents influence the frontier molecular orbitals (HOMO-LUMO gap) of the heterocyclic ring, providing insights into its electronic behavior. nih.gov

The substituents on a pyrazine scaffold are key determinants for its recognition by biological targets. SAR studies explore how different functional groups affect these molecular interactions. For instance, in a series of N-phenylpyrazine-2-carboxamides derived from a 5-chloropyrazine core, the nature of the substituent on the phenyl ring was found to be critical for antimycobacterial activity. nih.gov The research showed that the phenyl part of the molecule could tolerate a wide variety of substituents while maintaining activity, indicating that this part of the molecule might be involved in less specific interactions or could be modified to fine-tune physicochemical properties. nih.gov

Similarly, research on pyrazinoic acid analogs revealed that the carboxylic acid group is essential for binding to its target, as replacing it with other isosteres eliminated activity. nih.gov Modifications at other positions on the pyrazine ring, such as the introduction of alkylamino groups, were found to modulate potency, demonstrating the sensitivity of the scaffold to substitution. nih.govnih.gov These studies help to build a detailed map of the interactions between a class of compounds and a biological system.

In Vitro Biological Activity Screening (Research Context)

In vitro screening in a laboratory setting is a primary method for evaluating the biological activity of newly synthesized compounds. This involves testing the compounds against isolated targets like enzymes or whole cells, such as bacteria or mammalian cell lines.

Derivatives of 5-chloropyrazine have been the focus of antimycobacterial research. A series of 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and other mycobacterial strains. nih.gov Many of these compounds showed significant activity, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range against M. tuberculosis. nih.govresearchgate.net

For example, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide demonstrated an MIC of 1.56 µg/mL against M. tuberculosis H37Rv. nih.gov Another study on N-benzyl-5-chloropyrazine-2-carboxamides found that while their activity against M. tuberculosis was generally lower than the corresponding anilides, certain derivatives were active against M. kansasii, a species naturally not susceptible to the parent compound pyrazinamide (B1679903). nih.gov

Table 1: Antimycobacterial Activity of Selected 5-Chloropyrazine Derivatives

Compound Test Strain MIC (µg/mL) Reference
5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide M. tuberculosis H37Rv 1.56 nih.govresearchgate.net
5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide M. kansasii 12.5 nih.govresearchgate.net
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid M. tuberculosis H37Rv 3.13 nih.govresearchgate.net
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide M. kansasii 3.13 nih.gov

When investigating compounds for potential biological applications, an early step is to assess their cytotoxicity against various cell lines to understand their general effect on cell viability. The in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides was evaluated against cell lines such as the Chinese Hamster Ovary (CHO) cell line and a renal cell adenocarcinoma line (RENCA). nih.gov

The research found that the introduction of hydrophilic substituents, particularly hydroxyl groups, tended to decrease the cytotoxicity of the compounds. nih.gov For instance, the compound 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid was noted for having relatively low toxicity in these assays. nih.govresearchgate.net In other research, derivatives of 5-aroylpyrazine-2-carboxylic acid were also assessed for cytotoxicity. nih.govresearchgate.net This type of screening provides foundational data on how the chemical structures interact with mammalian cells in a research context.

Table 2: Cytotoxicity Data for a Representative 5-Chloropyrazine Derivative

Compound Cell Line IC₅₀ (µM) Reference
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid CHO-K1 (Chinese Hamster Ovary) >147 researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Pyrazinamide
Pyrazinoic acid
5-chloro-N-phenylpyrazine-2-carboxamide
5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid
N-benzyl-5-chloropyrazine-2-carboxamide
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide
5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide
5-aroylpyrazine-2-carboxylic acid
5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide

Future Research Directions and Emerging Areas for 5 Chloro N,n Dimethylpyrazin 2 Amine

Development of Novel and Efficient Synthetic Routes

Future research will likely focus on developing more efficient and sustainable methods for synthesizing 5-chloro-N,N-dimethylpyrazin-2-amine and its derivatives. Traditional methods for creating substituted pyrazines often involve multi-step processes that can be time-consuming and generate significant waste. Emerging strategies in green chemistry, such as microwave-assisted and ultrasound-assisted synthesis, offer promising alternatives by reducing reaction times and solvent usage.

The exploration of one-pot, multi-component reactions represents another significant frontier. These approaches, which allow for the formation of complex molecules from simple precursors in a single step, could dramatically improve the efficiency of producing a library of derivatives based on the this compound scaffold. Furthermore, the development of novel catalytic systems, such as copper-based catalysts for pyrazine (B50134) synthesis, could provide milder and more selective reaction conditions. Research into electrochemical methods, which can use solvents like dichloromethane (B109758) as both a solvent and a chlorine source, may also lead to more sustainable chlorination processes for pyrazine precursors.

Exploration of Unconventional Reactivity Patterns

Beyond the conventional nucleophilic substitution at the chlorine-bearing carbon, future studies are poised to investigate less common reactivity patterns of this compound. The electron-deficient nature of the pyrazine ring presents opportunities for unique transformations.

One area of interest is the directed ortho-metalation, a powerful tool for functionalizing aromatic rings. Using the existing amino group to direct lithiation could enable the introduction of a wide range of substituents at positions adjacent to the amine, opening up new avenues for structural diversification. Additionally, the field of photocatalysis could unveil novel reactions. The interaction of the pyrazine core with light in the presence of a photocatalyst might facilitate C-H activation or other transformations that are not accessible through traditional thermal methods. These unconventional approaches will be crucial for unlocking the full synthetic potential of the this compound framework.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound and its derivatives will require the application of advanced spectroscopic techniques. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, more sophisticated methods can provide unparalleled insights.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for unambiguously assigning complex structures, especially for distinguishing between isomers of substituted pyrazines. The use of ¹H-¹⁵N HMBC experiments, even at natural abundance, can be invaluable for determining substitution patterns and assigning nitrogen chemical shifts. For materials applications, solid-state NMR spectroscopy will be essential for characterizing the structure and dynamics of this compound when incorporated into polymers or coordination frameworks. Furthermore, in-situ spectroscopic monitoring of reactions will allow for real-time analysis of reaction kinetics and mechanisms, aiding in the optimization of synthetic routes.

Deeper Integration of Multi-Scale Computational Modeling

Computational chemistry is set to play

Q & A

Q. What synthetic strategies are employed to prepare 5-chloro-N,N-dimethylpyrazin-2-amine derivatives, and how do reaction conditions influence yields?

The synthesis typically involves multi-step reactions starting with 5-chloro-2-methoxybenzoic acid or its derivatives. Key steps include:

  • Amidation : Coupling with benzylamine using ethyl chloroformate in dichloromethane (DCM) yields intermediates (e.g., 97% yield for 5-chloro-2-methoxy-N-benzyl benzamide) .
  • Chlorosulfonation : Reaction with chlorosulfonic acid produces sulfonyl chloride intermediates (90% yield) .
  • Final substitution : Coupling with amines and demethylation using sodium cyanide in DMSO yields target compounds (72–98% yields) .
    Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yields. For instance, replacing aniline with benzylamine improves flexibility and rotational freedom in intermediates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.8–3.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weights (e.g., [M+H]+ peaks matching calculated values within 0.001 Da) .
  • Melting point analysis : Used to assess purity (e.g., compounds 23–41 have melting points ranging from 118–226°C) .

Q. What in vitro assays are used for preliminary screening of anticancer activity in these derivatives?

  • Antiproliferative assays : Tested against human cancer cell lines (MCF-7, MDA-MB-231, Caco-2, HCT-116) using GI₅₀ (50% growth inhibition) metrics .
  • Selectivity index (SI) : Calculated as CC₅₀ (cytotoxicity on normal hTERT-RPE1 cells) / GI₅₀ (cancer cells). Compounds 24 and 33 show SI >10, indicating cancer-specific activity .

Advanced Research Questions

Q. How do structural modifications at the sulfonamide and benzamide positions affect tubulin polymerization inhibition efficacy?

  • Sulfonamide substituents : Aromatic groups (e.g., compound 33) enhance binding to tubulin’s colchicine site via π-π stacking with ASN258 and GLN11 residues, achieving IC₅₀ values of 3.3–5.8 µM .
  • Benzamide flexibility : Replacing methoxy with hydroxyl groups (e.g., compound 24) improves hydrogen bonding with tubulin, reducing polymerization by 70% at 10 µM .
  • Aliphatic vs. aromatic chains : Aliphatic substituents (e.g., compound 35) misalign with the binding pocket, reducing activity (GI₅₀ >50 µM) .

Q. What molecular docking evidence supports the binding of specific derivatives to the colchicine site of tubulin?

  • Compound 33 : Docking studies (PDB:4O2B) show hydrogen bonds with GLN11 (2.1 Å) and hydrophobic interactions with VAL181 and LEU248 .
  • Compound 24 : Overlaps with colchicine’s binding pose, with a docking score of −9.2 kcal/mol compared to −8.5 kcal/mol for colchicine .
  • Misalignment effects : Derivatives with bulky groups (e.g., compound 38) exhibit poor binding affinity due to steric clashes, correlating with weak bioactivity .

Q. How can researchers interpret contradictory antiproliferative data across different cancer cell lines?

  • Example : Compound 33 shows GI₅₀ = 3.3 µM in Caco-2 (wild-type KRAS/PIK3CA) vs. GI₅₀ = 10.7 µM in HCT-116 (mutant KRAS/PIK3CA). This discrepancy may arise from ER-β signaling or differential drug efflux mechanisms .
  • Resolution strategies :
    • Validate using isogenic cell lines (e.g., KRAS-knockout HCT-116).
    • Perform pathway analysis (e.g., Western blotting for tubulin isoforms or apoptosis markers) .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound class?

  • SAR table :

    Substituent (Position)Activity (GI₅₀, µM)Key Interactions
    Aromatic sulfonamide (Compound 33)3.3–5.8π-π stacking, hydrogen bonds
    Aliphatic sulfonamide (Compound 35)>50Hydrophobic mismatch
    Hydroxyl group (Compound 24)5.6–10.7Enhanced H-bonding
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to predict bioactivity based on electrostatic and steric fields .

Methodological Considerations

Q. How should researchers optimize tubulin polymerization assays for these derivatives?

  • Protocol :
    • Incubate purified tubulin (2 mg/mL) with compounds (1–50 µM) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.8).
    • Measure absorbance at 340 nm every 30 sec for 30 min.
    • Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
  • Controls : Include colchicine (positive control) and DMSO (vehicle control).

Q. What statistical approaches are critical for validating selectivity indices (SI)?

  • Dose-response curves : Fit using four-parameter logistic models to calculate GI₅₀ and CC₅₀ .
  • Error propagation : Report 95% confidence intervals for SI values.
  • Normalization : Normalize data to untreated controls to account for plate-to-plate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.